molecular formula C8H15NO B2973668 Octahydro-1-benzofuran-5-amine CAS No. 1558817-25-6

Octahydro-1-benzofuran-5-amine

Cat. No.: B2973668
CAS No.: 1558817-25-6
M. Wt: 141.214
InChI Key: IQWZKMSEVNNCCC-UHFFFAOYSA-N
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Description

Octahydro-1-benzofuran-5-amine is a heterocyclic organic compound with the molecular formula C8H15NO It is characterized by a benzofuran ring structure that is fully saturated, meaning all the carbon-carbon bonds are single bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1-benzofuran-5-amine typically involves the hydrogenation of benzofuran derivatives. One common method is the catalytic hydrogenation of benzofuran in the presence of ammonia, which introduces the amine group at the 5-position. The reaction is usually carried out under high pressure and temperature conditions using a palladium or platinum catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent pressure and temperature. The use of robust catalysts and efficient separation techniques ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced further to form fully saturated amines. This is typically achieved using hydrogen gas in the presence of a metal catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, allowing for the introduction of various functional groups. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium or platinum catalyst

    Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)

Major Products:

    Oxidation: Oxidized benzofuran derivatives

    Reduction: Fully saturated amines

    Substitution: Substituted benzofuran amines

Scientific Research Applications

Octahydro-1-benzofuran-5-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other materials due to its unique structural properties.

Mechanism of Action

The mechanism by which octahydro-1-benzofuran-5-amine exerts its effects is primarily through its interaction with biological targets. The amine group allows it to form hydrogen bonds and ionic interactions with various enzymes and receptors. This can lead to the modulation of biochemical pathways, making it a potential candidate for drug development.

Comparison with Similar Compounds

    Benzofuran: Unlike octahydro-1-benzofuran-5-amine, benzofuran has an unsaturated ring structure and lacks the amine group.

    Tetrahydrobenzofuran: This compound is partially saturated and does not have the same level of hydrogenation as this compound.

    Benzofuran-2-carboxylic acid: This compound has a carboxylic acid group instead of an amine group, leading to different chemical properties and reactivity.

Uniqueness: this compound is unique due to its fully saturated ring structure and the presence of an amine group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-7-1-2-8-6(5-7)3-4-10-8/h6-8H,1-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWZKMSEVNNCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCO2)CC1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1558817-25-6
Record name octahydro-1-benzofuran-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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